molecular formula C9H10N2O4 B8508898 1-(m-Nitro-phenyl)-2-nitro-propane

1-(m-Nitro-phenyl)-2-nitro-propane

Cat. No. B8508898
M. Wt: 210.19 g/mol
InChI Key: PBIZBFZIPYSPNN-UHFFFAOYSA-N
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Patent
US04015011

Procedure details

1-(m-Nitro-phenyl)-2-nitro-propane (m.p. 56°-58° C.) was prepared by refluxing m-nitro-benzaldehyde and nitroethane in toluene in the presence of benzoic acid and piperidine for 5 hours. The product was then hydrogenated, first in the presence of palladized charcoal in pyridine at 5 atmospheres and room temperature and then in the presence of Raney nickel and ammonia in methanol at 5 atmospheres and 40° C., to form 1-(m-amino-phenyl)-2-amino-propane (b.p. 120°-141° C. at 0.1 mm Hg; m.p. 78°-79° C.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[N+:12]([CH2:15][CH3:16])([O-:14])=[O:13].[C:17](O)(=O)C1C=CC=CC=1.[NH:26]1CCC[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.N1C=CC=CC=1.[Ni].CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:7][CH:15]([N+:12]([O-:14])=[O:13])[CH3:16])[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2].[CH4:17].[NH3:26].[NH2:1][C:4]1[CH:5]=[C:6]([CH2:7][CH:27]([NH2:26])[CH3:28])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)[N+](=O)[O-]
Name
Type
product
Smiles
C
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=CC1)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04015011

Procedure details

1-(m-Nitro-phenyl)-2-nitro-propane (m.p. 56°-58° C.) was prepared by refluxing m-nitro-benzaldehyde and nitroethane in toluene in the presence of benzoic acid and piperidine for 5 hours. The product was then hydrogenated, first in the presence of palladized charcoal in pyridine at 5 atmospheres and room temperature and then in the presence of Raney nickel and ammonia in methanol at 5 atmospheres and 40° C., to form 1-(m-amino-phenyl)-2-amino-propane (b.p. 120°-141° C. at 0.1 mm Hg; m.p. 78°-79° C.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[N+:12]([CH2:15][CH3:16])([O-:14])=[O:13].[C:17](O)(=O)C1C=CC=CC=1.[NH:26]1CCC[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.N1C=CC=CC=1.[Ni].CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:7][CH:15]([N+:12]([O-:14])=[O:13])[CH3:16])[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2].[CH4:17].[NH3:26].[NH2:1][C:4]1[CH:5]=[C:6]([CH2:7][CH:27]([NH2:26])[CH3:28])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)[N+](=O)[O-]
Name
Type
product
Smiles
C
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=CC1)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.